molecular formula C18H16FN3O2S2 B6424499 2-[(4-fluorophenyl)sulfanyl]-1-{3-[5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one CAS No. 2034370-84-6

2-[(4-fluorophenyl)sulfanyl]-1-{3-[5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one

Cat. No.: B6424499
CAS No.: 2034370-84-6
M. Wt: 389.5 g/mol
InChI Key: RZOQNLKKOYZBPA-UHFFFAOYSA-N
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Description

This compound features a fluorophenyl sulfanyl group attached to an ethanone scaffold, which is further linked to a pyrrolidine ring substituted with a 1,2,4-oxadiazole moiety bearing a thiophen-3-yl group. The 1,2,4-oxadiazole ring is a heterocyclic motif known for its metabolic stability and hydrogen-bonding capacity, making it valuable in medicinal chemistry.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S2/c19-14-1-3-15(4-2-14)26-11-16(23)22-7-5-12(9-22)17-20-18(24-21-17)13-6-8-25-10-13/h1-4,6,8,10,12H,5,7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOQNLKKOYZBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Name (Reference) Core Features Key Structural Differences
Target Compound 1,2,4-Oxadiazole, thiophene, fluorophenyl sulfanyl, pyrrolidine Reference scaffold for comparison
2-(...phenylethanone () 1,2,4-Triazole, sulfonylphenyl, difluorophenyl Triazole instead of oxadiazole; sulfonyl vs. sulfanyl
Example 63 () Pyrazolo[3,4-d]pyrimidine, thiophen-2-yl Pyrazolo-pyrimidine core; lacks oxadiazole
2-(4-Fluorophenyl)...thiazolidin-4-one () 1,3,4-Thiadiazole, thiazolidinone Thiadiazole and thiazolidinone rings; no pyrrolidine
1-(5-{[3-Chloro...} () 1,3,4-Oxadiazole, pyridinyl, trifluoromethyl 1,3,4-Oxadiazole isomer; pyridine substituent

Crystallographic and Analytical Data

  • SHELX Software () : Widely used for crystallographic refinement, implying that structural characterization of similar compounds (e.g., ) relied on these tools .
  • ORTEP-3 () : Employed for visualizing molecular geometries, critical for confirming the stereochemistry of pyrrolidine and oxadiazole moieties .

Research Findings and Limitations

  • Structural Advantages : The 1,2,4-oxadiazole in the target compound offers superior metabolic stability compared to 1,3,4-oxadiazoles () but may exhibit reduced solubility .
  • Bioactivity Gaps : While ferroptosis induction () and kinase inhibition () are hypothesized, direct evidence for the target compound’s activity is absent in the provided data.
  • Synthesis Challenges : Unlike ’s straightforward triazole synthesis, oxadiazole formation typically requires harsh conditions (e.g., nitrile oxide cycloadditions), which may complicate scale-up.

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